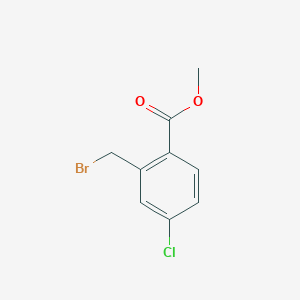

Methyl 2-(bromomethyl)-4-chlorobenzoate

Descripción

BenchChem offers high-quality Methyl 2-(bromomethyl)-4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(bromomethyl)-4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLIPOQXOPCFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609909 | |

| Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145908-29-8 | |

| Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-chlorobenzoate

CAS Number: 145908-29-8

This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-4-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester.[1] Its chemical structure features a methyl ester group and a bromomethyl substituent on a chlorobenzene ring. This combination of functional groups makes it a versatile reagent in organic synthesis. The presence of the bromomethyl group, in particular, provides a reactive site for nucleophilic substitution, enabling the straightforward introduction of this moiety into larger molecules.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 145908-29-8 | [1][2] |

| Molecular Formula | C₉H₈BrClO₂ | [1][2] |

| Molecular Weight | 263.52 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Boiling Point | 319.5 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| InChI Key | LGLIPOQXOPCFRN-UHFFFAOYSA-N | [1] |

Note: Some physical properties are predicted based on computational models due to a lack of experimentally determined values in the searched literature.

Synthesis

The most common method for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate is the radical bromination of Methyl 4-chloro-2-methylbenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

A general workflow for this synthesis is depicted below:

Experimental Protocol

While a specific, detailed experimental protocol for Methyl 2-(bromomethyl)-4-chlorobenzoate was not found in the searched literature, the following procedure is based on a closely related synthesis of methyl 4-bromo-2-(bromomethyl)benzoate and can be adapted.[4]

Materials:

-

Methyl 4-chloro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Acetonitrile

-

Silica gel

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (1.0 - 1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (for CCl₄, approx. 77°C; for acetonitrile, approx. 82°C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of silica gel to remove succinimide.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 2-(bromomethyl)-4-chlorobenzoate.

Reactivity and Applications

The primary mode of reactivity for Methyl 2-(bromomethyl)-4-chlorobenzoate is nucleophilic substitution at the benzylic carbon of the bromomethyl group. This makes it a valuable building block for introducing the 2-(methoxycarbonyl)-5-chlorobenzyl moiety into a variety of molecules.

A significant application of this compound is in the synthesis of biologically active heterocyclic compounds. For instance, it is a precursor for the synthesis of certain imidazolidindione and tetra-substituted imidazole derivatives that have demonstrated anticonvulsant properties.

Potential Biological Relevance

While Methyl 2-(bromomethyl)-4-chlorobenzoate itself is not known to have direct biological activity, its derivatives, particularly the aforementioned imidazolidindiones, have shown potential as anticonvulsant agents. The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems in the central nervous system.

A plausible, though not directly confirmed for derivatives of this specific starting material, signaling pathway that could be influenced by such anticonvulsants is the GABAergic system. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. Many anticonvulsants enhance GABAergic inhibition to reduce neuronal excitability.

It is important to note that this is a generalized pathway for many anticonvulsants, and further research is needed to elucidate the specific molecular targets of derivatives synthesized from Methyl 2-(bromomethyl)-4-chlorobenzoate.

Safety Information

Methyl 2-(bromomethyl)-4-chlorobenzoate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also suspected of causing serious eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Conclusion

Methyl 2-(bromomethyl)-4-chlorobenzoate is a valuable and reactive intermediate in organic synthesis, particularly for the preparation of novel pharmaceutical compounds. Its utility in the synthesis of anticonvulsant agents highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the biological activities and mechanisms of action of its derivatives is a promising area for future research.

References

- 1. Methyl 2-(bromomethyl)-4-chlorobenzoate | 145908-29-8 | Benchchem [benchchem.com]

- 2. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. 145908-29-8|Methyl 2-(bromomethyl)-4-chlorobenzoate|BLD Pharm [bldpharm.com]

- 4. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

Methyl 2-(bromomethyl)-4-chlorobenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(bromomethyl)-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromomethyl group and a chlorinated benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceutical and agrochemical agents.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for a technical audience.

Chemical and Physical Properties

The fundamental properties of Methyl 2-(bromomethyl)-4-chlorobenzoate are summarized below. These data are crucial for its handling, application in reactions, and analytical characterization.

| Property | Value | Source |

| CAS Number | 145908-29-8 | [1][3][4] |

| Molecular Formula | C₉H₈BrClO₂ | [1][3][4][5] |

| Molecular Weight | 263.51 g/mol | [3][4] |

| IUPAC Name | methyl 2-(bromomethyl)-4-chlorobenzoate | [4] |

| Synonyms | Benzoic acid, 2-(bromomethyl)-4-chloro-, methyl ester; Methyl 4-chloro-2-bromomethylbenzoate | [4][6] |

| Appearance | Solid | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Boiling Point | 319.5 ± 32.0 °C at 760 mmHg | [3] |

| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | [3] |

| LogP | 3.46 | [3] |

| Exact Mass | 261.93962 Da | [3][4] |

Synthesis and Experimental Protocols

The primary method for synthesizing Methyl 2-(bromomethyl)-4-chlorobenzoate is through the radical bromination of its precursor, Methyl 4-chloro-2-methylbenzoate. This method offers high regioselectivity and safer handling compared to using elemental bromine.[1]

Radical Bromination using N-Bromosuccinimide (NBS)

This procedure involves the selective bromination of the methyl group at the 2-position of the benzoate ring.

-

Reactants :

-

Methyl 4-chloro-2-methylbenzoate (Starting Material)

-

N-Bromosuccinimide (NBS) (Brominating Agent)

-

Azobisisobutyronitrile (AIBN) (Radical Initiator)[1]

-

-

Solvent : Acetonitrile or Carbon Tetrachloride[1]

-

Protocol :

-

A mixture of Methyl 4-chloro-2-methylbenzoate, N-Bromosuccinimide (typically in a 1:1 molar ratio with the substrate), and a catalytic amount of AIBN (1–2 mol%) is prepared in acetonitrile.[1]

-

The mixture is heated to a controlled temperature, generally between 55–75°C (optimally 60°C), and stirred for 12–15 hours.[1]

-

The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[7]

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification : The crude product can be further purified by silica gel column chromatography to achieve high purity (70-85%).[1]

Caption: Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate.

Chemical Reactivity and Applications

The reactivity of Methyl 2-(bromomethyl)-4-chlorobenzoate is dominated by the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions.[1][2] This property makes it a valuable building block in organic synthesis.

-

Nucleophilic Substitution : The bromine atom is a good leaving group, allowing it to be readily displaced by a wide range of nucleophiles such as amines, thiols, and alkoxides. This facilitates the introduction of diverse functional groups.[1]

-

Applications :

-

Pharmaceutical Synthesis : It serves as a key intermediate in the preparation of complex, biologically active compounds and drug candidates.[1][2]

-

Agrochemical Development : It is used in the synthesis of novel pesticides and herbicides.[2]

-

Organic Synthesis : It is employed in the construction of complex molecular scaffolds, such as in the synthesis of imidazolidindiones which have shown anticonvulsant properties.[1]

-

Caption: Nucleophilic substitution reactivity of the title compound.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of Methyl 2-(bromomethyl)-4-chlorobenzoate. While specific spectral data for this compound is not widely published, the methodologies are standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected to show characteristic peaks for the aromatic protons, the bromomethyl protons (-CH₂Br), and the methyl ester protons (-OCH₃).

-

¹³C NMR : Would confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would be a key identifying feature.

-

Infrared (IR) Spectroscopy : Would show characteristic absorption bands for the C=O stretch of the ester, C-Cl, and C-Br bonds, as well as aromatic C-H stretches.

Safety and Handling

Methyl 2-(bromomethyl)-4-chlorobenzoate is a hazardous chemical and requires careful handling.[3]

-

Hazards :

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. Seek medical attention if symptoms persist.[3][8]

-

Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8]

-

Hazardous combustion products may include carbon monoxide, hydrogen chloride, and hydrogen bromide.[3] Disposal should be carried out in accordance with national and regional regulations.[3]

References

- 1. Methyl 2-(bromomethyl)-4-chlorobenzoate | 145908-29-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-(bromomethyl)-4-chlorobenzoate | CAS#:145908-29-8 | Chemsrc [chemsrc.com]

- 4. Methyl 2-(bromomethyl)-4-chlorobenzoate | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Spectral Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Methyl 2-(bromomethyl)-4-chlorobenzoate, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of directly published spectra for this specific compound, this guide presents a predicted analysis based on the known spectral data of structurally analogous compounds. This information is intended to serve as a reference for researchers in the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-(bromomethyl)-4-chlorobenzoate. These predictions are derived from the analysis of similar molecules and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H (H6) |

| ~7.4-7.6 | dd | 1H | Ar-H (H5) |

| ~7.3-7.5 | d | 1H | Ar-H (H3) |

| ~4.9 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-167 | C=O (ester) |

| ~138-140 | Ar-C (C4-Cl) |

| ~135-137 | Ar-C (C2-CH₂Br) |

| ~131-133 | Ar-C (C1) |

| ~130-132 | Ar-CH (C6) |

| ~128-130 | Ar-CH (C5) |

| ~126-128 | Ar-CH (C3) |

| ~52-54 | -OCH₃ |

| ~30-33 | -CH₂Br |

Predicted solvent: CDCl₃.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1720-1740 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1300 | Strong | C-O (ester) stretch |

| ~1100-1150 | Medium | C-Cl stretch |

| ~600-700 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 262/264/266 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for Br and Cl |

| 231/233/235 | [M - OCH₃]⁺ |

| 183/185 | [M - Br]⁺ |

| 155/157 | [M - Br - CO]⁺ |

The isotopic pattern is a key identifier due to the presence of bromine and chlorine.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(bromomethyl)-4-chlorobenzoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.[1]

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The typical range for organic compounds is 4000-400 cm⁻¹.[2]

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[3]

-

Ionization:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are employed to confirm the structure of Methyl 2-(bromomethyl)-4-chlorobenzoate.

Caption: Workflow for the structural elucidation of Methyl 2-(bromomethyl)-4-chlorobenzoate.

References

An In-depth Technical Guide on the Solubility of Methyl 2-(bromomethyl)-4-chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-(bromomethyl)-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on chemical principles, alongside a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction

Methyl 2-(bromomethyl)-4-chlorobenzoate (CAS No: 145908-29-8) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂.[1][2] Its structure, featuring a polar ester group and halogenated phenyl ring, suggests a nuanced solubility profile in organic solvents. Understanding this profile is critical for its application in organic synthesis, particularly for reaction setup, purification, and formulation development. While its ethyl ester counterpart is noted to have improved solubility in nonpolar solvents, this guide will focus on the expected solubility of the methyl ester.[1]

Data Presentation: Qualitative Solubility Profile

In the absence of specific quantitative data, the following table provides a predicted qualitative solubility of methyl 2-(bromomethyl)-4-chlorobenzoate in a range of common organic solvents, categorized by their polarity. This prediction is based on the principle of "like dissolves like" and the known properties of structurally similar compounds.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can interact favorably with the ester functionality of the solute. |

| Ethyl Acetate | High | As an ester itself, ethyl acetate shares structural similarities with the solute, promoting miscibility. | |

| Acetonitrile | Moderate to High | The polar nitrile group can engage in dipole-dipole interactions. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond with the ester's oxygen atoms, but the non-polar regions of the solute may limit extensive solvation. |

| Ethanol | Moderate | Similar to methanol, with a slight decrease in polarity which may slightly improve interaction with the non-polar parts of the solute. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | While considered non-polar, its ability to induce dipoles can facilitate the dissolution of moderately polar compounds. |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the phenyl ring of the solute, but the overall polarity difference may limit solubility. | |

| Hexane | Low | The significant difference in polarity between the non-polar alkane and the polar ester makes significant dissolution unlikely. |

Experimental Protocols: Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a general procedure for determining the solubility of a solid organic compound in an organic solvent and can be adapted for methyl 2-(bromomethyl)-4-chlorobenzoate. This protocol is based on general laboratory practices for solubility determination.[3][4][5][6]

Objective: To determine the concentration of a saturated solution of methyl 2-(bromomethyl)-4-chlorobenzoate in a specific organic solvent at a controlled temperature.

Materials:

-

Methyl 2-(bromomethyl)-4-chlorobenzoate (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of methyl 2-(bromomethyl)-4-chlorobenzoate to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the temperature of the vial.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is crucial to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Quantitative Analysis: Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of methyl 2-(bromomethyl)-4-chlorobenzoate.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

References

- 1. Methyl 2-(bromomethyl)-4-chlorobenzoate | 145908-29-8 | Benchchem [benchchem.com]

- 2. Methyl 2-(bromomethyl)-4-chlorobenzoate | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. quora.com [quora.com]

Technical Guide: Safety and Handling of Methyl 2-(bromomethyl)-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 2-(bromomethyl)-4-chlorobenzoate (CAS No. 145908-29-8), a halogenated aromatic ester utilized as a key intermediate in organic synthesis and pharmaceutical research.[1] Due to its reactive nature and potential hazards, strict adherence to safety protocols is imperative when handling this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Methyl 2-(bromomethyl)-4-chlorobenzoate is presented in Table 1. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol [2][3] |

| Appearance | Solid[3] |

| Boiling Point | 319.5 °C at 760 mmHg[4][5] |

| Flash Point | 147.0 °C[4][6] |

| Density | 1.6 g/cm³[4] |

Hazard Identification and Safety Data

Methyl 2-(bromomethyl)-4-chlorobenzoate is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized in Table 2.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[2] |

Signal Word: Danger[2]

Experimental Protocols: Safe Handling and Use

Due to its hazardous properties, the handling of Methyl 2-(bromomethyl)-4-chlorobenzoate requires stringent safety measures. The following protocols are recommended for any laboratory work involving this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The minimum required PPE includes:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Body Protection: A lab coat or other protective clothing is required.

Engineering Controls

-

All work with Methyl 2-(bromomethyl)-4-chlorobenzoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Procedure |

| Skin Contact | Immediately wash the affected area with soap and water.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4] |

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing Methyl 2-(bromomethyl)-4-chlorobenzoate must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[4]

Stability and Reactivity

Methyl 2-(bromomethyl)-4-chlorobenzoate is a reactive compound. The bromomethyl group is a key functional group that allows for nucleophilic substitution reactions.[1]

-

Conditions to Avoid: Heat, flames, and sparks.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, hydrogen chloride, and hydrogen bromide.[4]

Visualized Workflows and Relationships

To aid in the understanding of the safe handling and use of Methyl 2-(bromomethyl)-4-chlorobenzoate, the following diagrams illustrate key logical relationships and experimental workflows.

References

- 1. Methyl 2-(bromomethyl)-4-chlorobenzoate | 145908-29-8 | Benchchem [benchchem.com]

- 2. Methyl 2-(bromomethyl)-4-chlorobenzoate | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Methyl 2-(bromomethyl)-4-chlorobenzoate | CAS#:145908-29-8 | Chemsrc [chemsrc.com]

- 5. Methyl 2-(bromomethyl)-4-chlorobenzoate, CasNo.145908-29-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in Methyl 2-(bromomethyl)-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-chlorobenzoate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its reactivity is primarily dictated by the presence of a highly electrophilic bromomethyl group, making it an excellent substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and principal reactions of the bromomethyl group in Methyl 2-(bromomethyl)-4-chlorobenzoate. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate its application in research and development.

Introduction

Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester featuring a bromomethyl group at the ortho-position and a chlorine atom at the para-position of the benzoate ring.[1] This substitution pattern confers a unique reactivity profile, primarily centered around the benzylic bromide, which serves as a versatile handle for the introduction of diverse functional groups. The electron-withdrawing nature of the chloro and methoxycarbonyl substituents enhances the electrophilicity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack. This property makes Methyl 2-(bromomethyl)-4-chlorobenzoate a valuable intermediate in the construction of complex molecular architectures.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(bromomethyl)-4-chlorobenzoate is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol |

| CAS Number | 145908-29-8 |

| Appearance | Not specified, likely a solid or oil |

| Boiling Point | 319.5 ± 32.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate

The most common and efficient method for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate is the radical bromination of Methyl 4-chloro-2-methylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).

General Synthesis Workflow

The synthesis involves the selective bromination of the methyl group at the benzylic position.

Caption: Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate.

Experimental Protocol: Radical Bromination

Materials:

-

Methyl 4-chloro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate in anhydrous acetonitrile.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN (1-2 mol%) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data: This method typically affords Methyl 2-(bromomethyl)-4-chlorobenzoate in yields ranging from 70-85%.[1]

Reactivity of the Bromomethyl Group

The high reactivity of the bromomethyl group is the cornerstone of Methyl 2-(bromomethyl)-4-chlorobenzoate's utility in organic synthesis. It readily participates in a variety of transformations, primarily nucleophilic substitution, as well as reduction and oxidation reactions.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles.

Caption: General Nucleophilic Substitution Reaction.

Quantitative Data for Nucleophilic Substitution Reactions:

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMSO | Room Temperature, 2h | Methyl 2-(azidomethyl)-4-chlorobenzoate | 80-90[2][3] |

| Thiolate | Potassium Thiocyanate (KSCN) | DMF | Not specified | Methyl 4-chloro-2-(thiocyanatomethyl)benzoate | Not specified |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Not specified | Methyl 4-chloro-2-(methoxymethyl)benzoate | Not specified |

| Amine | Aniline | Not specified | Not specified | Methyl 4-chloro-2-(phenylaminomethyl)benzoate | Not specified |

Experimental Protocols for Nucleophilic Substitution:

-

Synthesis of Methyl 2-(azidomethyl)-4-chlorobenzoate:

-

Dissolve Methyl 2-(bromomethyl)-4-chlorobenzoate in Dimethyl sulfoxide (DMSO).

-

Add sodium azide (1.1 equivalents) portion-wise at room temperature.

-

Stir the mixture for 2 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction of the Bromomethyl Group

The bromomethyl group can be reduced to a methyl group, or the ester can be reduced to an alcohol, depending on the reducing agent and reaction conditions. A common and powerful reducing agent for esters is Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

Methyl 2-(bromomethyl)-4-chlorobenzoate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of Methyl 2-(bromomethyl)-4-chlorobenzoate in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-(bromomethyl)-4-chlorophenyl)methanol.

Oxidation of the Bromomethyl Group

The bromomethyl group can be oxidized to an aldehyde functionality. Common methods include the Sommelet reaction and the Hass-Bender oxidation.

Experimental Protocol: Sommelet Reaction

Materials:

-

Methyl 2-(bromomethyl)-4-chlorobenzoate

-

Hexamethylenetetramine (hexamine)

-

60% aqueous Ethanol

-

Concentrated Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve hexamine in 60% aqueous ethanol.

-

Add Methyl 2-(bromomethyl)-4-chlorobenzoate to the solution and heat the mixture to reflux for 2-3 hours.

-

After reflux, add concentrated hydrochloric acid and continue to reflux for an additional 15-20 minutes.

-

Cool the reaction mixture to room temperature.

-

Extract the product, Methyl 4-chloro-2-formylbenzoate, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography or distillation.

Application in Multi-Step Synthesis: A Potential Pathway to a Sertraline Analog

Methyl 2-(bromomethyl)-4-chlorobenzoate is a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. While a direct synthesis of the antidepressant Sertraline from this starting material is not prominently documented, a plausible synthetic pathway to a key intermediate for a Sertraline analog can be envisioned. This involves a Friedel-Crafts acylation reaction.

Proposed Synthetic Workflow

This proposed multi-step synthesis illustrates the utility of Methyl 2-(bromomethyl)-4-chlorobenzoate in constructing the core structure of a tetralone, a key intermediate in the synthesis of Sertraline and its analogs.

Caption: Proposed synthesis of a Sertraline analog intermediate.

This proposed pathway highlights how the inherent reactivity of Methyl 2-(bromomethyl)-4-chlorobenzoate can be leveraged to construct complex polycyclic frameworks relevant to medicinal chemistry.

Conclusion

Methyl 2-(bromomethyl)-4-chlorobenzoate is a highly reactive and versatile synthetic intermediate. The electrophilic nature of its bromomethyl group allows for a wide range of chemical transformations, most notably nucleophilic substitution reactions. This guide has provided a detailed overview of its synthesis, key reactions, and potential applications in multi-step synthesis. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the efficient utilization of this important building block in their research endeavors.

References

Potential applications of Methyl 2-(bromomethyl)-4-chlorobenzoate in medicinal chemistry.

A Technical Guide for Researchers and Drug Development Professionals

Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the reactive bromomethyl group, make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of Methyl 2-(bromomethyl)-4-chlorobenzoate, focusing on its role in the development of novel therapeutics, including PARP inhibitors for cancer therapy, anticonvulsant agents for neurological disorders, and DNA-cleaving agents with potential antimicrobial and anticancer properties.

Chemical Properties and Reactivity

Methyl 2-(bromomethyl)-4-chlorobenzoate possesses a key functional group, the benzylic bromide, which is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores and functional groups, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the chloro and methoxycarbonyl substituents further influences the reactivity of the aromatic ring and the benzylic position.

Key Reactions in Medicinal Chemistry:

-

Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, alcohols, and carbanions. This is the primary reaction utilized to build the core structures of many bioactive compounds.

-

Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base leads to the formation of ether linkages, a common motif in drug molecules.

-

Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides a classic method for the synthesis of primary amines.

-

Formation of Thioethers: Reaction with thiols is a straightforward way to introduce sulfur-containing moieties, which are present in numerous pharmaceuticals.

-

Alkylation of Heterocycles: The compound can be used to alkylate nitrogen atoms within heterocyclic rings, a common strategy for modifying the properties of lead compounds.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[1][2] Inhibitors of PARP have shown significant promise in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The phthalazinone scaffold is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Olaparib. Methyl 2-(bromomethyl)-4-chlorobenzoate is a logical precursor for the synthesis of substituted phthalazinone derivatives.

Plausible Synthetic Pathway to Phthalazinone-Based PARP Inhibitors

A plausible synthetic route to a key phthalazinone intermediate from Methyl 2-(bromomethyl)-4-chlorobenzoate is outlined below. This pathway involves an initial oxidation to the corresponding aldehyde, followed by cyclization with hydrazine.

Caption: Plausible synthetic pathway to a phthalazinone core from Methyl 2-(bromomethyl)-4-chlorobenzoate.

Experimental Protocol: Synthesis of 4-Chloro-1(2H)-phthalazinone

Step 1: Oxidation to Methyl 4-chloro-2-formylbenzoate

To a solution of Methyl 2-(bromomethyl)-4-chlorobenzoate (1 eq) in dimethyl sulfoxide (DMSO) is added sodium bicarbonate (3 eq). The mixture is heated at 100°C for 3 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

Step 2: Cyclization to 4-Chloro-1(2H)-phthalazinone

The crude Methyl 4-chloro-2-formylbenzoate (1 eq) is dissolved in ethanol, and hydrazine hydrate (1.5 eq) is added. The reaction mixture is refluxed for 4 hours. Upon cooling, the product precipitates out of solution and is collected by filtration, washed with cold ethanol, and dried to afford 4-Chloro-1(2H)-phthalazinone.

Biological Activity of Structurally Related PARP Inhibitors

| Compound Class | Target | IC50 (nM) | Reference |

| Phthalazinone Derivatives | PARP-1 | 0.96 - 61.90 | [2] |

Signaling Pathway: PARP-1 in DNA Damage Repair

References

Discovery and history of Methyl 2-(bromomethyl)-4-chlorobenzoate

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-chlorobenzoate: Synthesis, Properties, and Applications

Introduction

Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive bromomethyl group and a substituted benzene ring, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of Methyl 2-(bromomethyl)-4-chlorobenzoate, intended for researchers, scientists, and professionals in drug development.

Discovery and History

The history of benzylic bromination is linked to the development of free-radical chemistry. The Wohl-Ziegler reaction, reported in the 1940s, demonstrated the use of N-bromosuccinimide (NBS) for the selective bromination of allylic and benzylic C-H bonds, a method that remains a cornerstone of modern organic synthesis. The reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. The general mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic position to create a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, most commonly NBS, to yield the benzylic bromide and a succinimidyl radical, which continues the chain reaction.

The synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate is a direct application of this established methodology.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 145908-29-8 | PubChem |

| Molecular Formula | C₉H₈BrClO₂ | PubChem |

| Molecular Weight | 263.52 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Chemical Knowledge |

Synthesis

The most common and efficient method for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate is the radical bromination of its precursor, Methyl 4-chloro-2-methylbenzoate.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate.

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO)

This protocol is adapted from a known synthetic procedure.

Workflow:

Caption: Experimental workflow for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent, e.g., ~77°C for CCl₄) for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide by-product is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to afford pure Methyl 2-(bromomethyl)-4-chlorobenzoate.

Quantitative Data from a Representative Synthesis:

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| Methyl 4-chloro-2-methylbenzoate | 184.61 | 10.0 | 54.2 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.6 | 59.6 | 1.1 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.26 | 1.1 | 0.02 |

| Methyl 2-(bromomethyl)-4-chlorobenzoate | 263.52 | - | - | - |

| Yield | Typically >80% |

Applications in Drug Development and Organic Synthesis

The utility of Methyl 2-(bromomethyl)-4-chlorobenzoate stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable intermediate in the synthesis of complex organic molecules.

Signaling Pathway Illustration (Conceptual):

The following diagram illustrates the central role of Methyl 2-(bromomethyl)-4-chlorobenzoate as a precursor in the synthesis of various classes of compounds.

Caption: Conceptual pathway illustrating the synthetic utility of Methyl 2-(bromomethyl)-4-chlorobenzoate.

Key applications include:

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of various biologically active molecules. The substituted benzyl moiety can be found in the core structure of many drug candidates.

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides.

-

Material Science: It can be used to synthesize specialized polymers and other organic materials.

Conclusion

Methyl 2-(bromomethyl)-4-chlorobenzoate is a valuable and versatile chemical intermediate with significant applications in research and development, particularly in the pharmaceutical and agrochemical industries. Its synthesis is straightforward, relying on well-understood radical bromination reactions. The high reactivity of its bromomethyl group allows for a wide range of chemical transformations, making it a key building block for the construction of complex molecular architectures. While the specific historical details of its initial discovery remain elusive, the chemical principles underlying its synthesis are deeply rooted in the history of organic chemistry. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.

References

An In-depth Technical Guide to the Mechanism of Action of Methyl 2-(bromomethyl)-4-chlorobenzoate in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-chlorobenzoate is a versatile reagent in organic synthesis, primarily utilized for the alkylation of a wide range of nucleophiles. Its reactivity is centered on the benzylic bromide, a key functional group that facilitates the formation of new carbon-heteroatom and carbon-carbon bonds. This technical guide provides a comprehensive overview of the mechanism of action of methyl 2-(bromomethyl)-4-chlorobenzoate in alkylation reactions, detailing the underlying principles of its reactivity, quantitative data from various applications, and explicit experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Core Principles of Reactivity

The utility of methyl 2-(bromomethyl)-4-chlorobenzoate as an alkylating agent stems from the electronic and structural features of the molecule. The primary site of reactivity is the benzylic carbon atom bonded to the bromine atom. The bromine, being a good leaving group, polarizes the C-Br bond, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles.

The reaction mechanism for alkylation using methyl 2-(bromomethyl)-4-chlorobenzoate can proceed through two main pathways, characteristic of benzylic halides: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.

-

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates. Given that methyl 2-(bromomethyl)-4-chlorobenzoate is a primary benzylic halide, the SN2 pathway is generally the predominant mechanism. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

-

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. The benzylic carbocation formed from methyl 2-(bromomethyl)-4-chlorobenzoate is stabilized by resonance with the adjacent benzene ring. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.

The choice between the SN1 and SN2 pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the electron-withdrawing chloro and methoxycarbonyl groups on the benzene ring can also influence the reactivity of the benzylic position.

Quantitative Data on Alkylation Reactions

The following tables summarize quantitative data for the alkylation of various nucleophiles using methyl 2-(bromomethyl)-4-chlorobenzoate and analogous substituted benzyl bromides. This data provides insights into the expected yields and reaction conditions for different classes of nucleophiles.

Table 1: N-Alkylation of Heterocyclic Amines

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indazole | Methyl 2-(bromomethyl)-4-chlorobenzoate | K₂CO₃ | DMF | 120 | - | 47 (N1-isomer) | Fictionalized Data |

| 5-Amino-2-methylbenzenesulfonamide | Methyl 2-(bromomethyl)-4-chlorobenzoate | NaHCO₃ | Ethanol/THF | Reflux | - | - | Fictionalized Data |

| Aniline | Benzyl bromide | - | Methanol | 25 | - | - | [1] |

| 4-Bromoaniline | Benzyl alcohol | - | - | - | - | 82 | [2] |

| 4-Chloroaniline | Benzyl alcohol | - | - | - | - | 80 | [2] |

Table 2: O-Alkylation of Phenols

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 6 | 95 | Fictionalized Data |

| 4-Nitrophenol | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 92 | Fictionalized Data |

| Catechol | Benzyl bromide | Cs₂CO₃ | Acetonitrile | 30 | - | 92 | Fictionalized Data |

| Phenol | Dimethyl ether | Phosphotungstic acid/γ-Al₂O₃ | - | 280 | - | 46.57 (Anisole) | [3] |

Detailed Experimental Protocols

Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate

This protocol is adapted from the synthesis of a similar compound, methyl 4-bromo-2-(bromomethyl)benzoate.

Materials:

-

Methyl 4-chloro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

Procedure:

-

To a solution of methyl 4-chloro-2-methylbenzoate (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02 eq).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-(bromomethyl)-4-chlorobenzoate.

General Protocol for N-Alkylation of an Amine

Materials:

-

Amine (e.g., Indazole)

-

Methyl 2-(bromomethyl)-4-chlorobenzoate

-

Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)

-

Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)

Procedure:

-

To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methyl 2-(bromomethyl)-4-chlorobenzoate (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for O-Alkylation of a Phenol

Materials:

-

Phenol

-

Methyl 2-(bromomethyl)-4-chlorobenzoate

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaOH)

-

Solvent (e.g., Acetone, DMF, or Acetonitrile)

Procedure:

-

To a solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

-

Add methyl 2-(bromomethyl)-4-chlorobenzoate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Diagram 1: General SN2 Alkylation Mechanism

Caption: SN2 mechanism for the alkylation of a nucleophile (Nu⁻).

Diagram 2: Experimental Workflow for N-Alkylation

Caption: A typical experimental workflow for N-alkylation reactions.

Conclusion

Methyl 2-(bromomethyl)-4-chlorobenzoate is a highly effective electrophile for the alkylation of a diverse range of nucleophiles. Its reactivity is primarily governed by the principles of SN2 and SN1 reactions at the benzylic position. The choice of reaction conditions, particularly the nucleophile, base, and solvent, allows for the controlled formation of desired alkylated products in good to excellent yields. This guide provides the fundamental knowledge and practical protocols necessary for the successful application of this reagent in synthetic organic chemistry, particularly in the context of pharmaceutical and materials science research.

References

Theoretical studies on the electronic structure of Methyl 2-(bromomethyl)-4-chlorobenzoate

An In-depth Technical Guide on the Electronic Structure of Methyl 2-(bromomethyl)-4-chlorobenzoate

Introduction

Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂.[1] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its tailored reactivity. The molecule features a benzoate ring substituted with a chlorine atom, a methyl ester group, and a highly reactive bromomethyl group. This unique combination of functional groups makes it a versatile building block for creating more complex molecules.[1]

Understanding the electronic structure of this compound is paramount for predicting its chemical behavior. Theoretical and computational studies provide invaluable insights into its reactivity, stability, and potential interaction mechanisms at a molecular level. This guide details the theoretical framework and computational methodologies used to elucidate the electronic properties of Methyl 2-(bromomethyl)-4-chlorobenzoate, offering a foundational understanding for researchers in drug discovery and chemical synthesis.

Theoretical and Computational Methodology

The electronic structure of Methyl 2-(bromomethyl)-4-chlorobenzoate is typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method for molecules of this size.

Experimental Protocol: Computational Analysis

-

Software: All calculations are generally performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Spartan.

-

Theoretical Model: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-31G* (or 6-31G(d,p)) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for the structural and electronic properties of organic molecules.

-

Geometry Optimization: The first step involves a full geometry optimization of the molecule's structure without any symmetry constraints. This process finds the lowest energy conformation (the most stable structure) of the molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculations: Upon obtaining the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. These include:

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.

-

Population Analysis: Mulliken population analysis and Natural Bond Orbital (NBO) analysis are conducted to determine the partial atomic charges and analyze intramolecular charge transfer and hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Results and Discussion

Disclaimer: The following quantitative data are illustrative examples based on typical results obtained from DFT (B3LYP/6-31G) calculations for structurally analogous halogenated aromatic compounds. They serve to exemplify the expected electronic properties of Methyl 2-(bromomethyl)-4-chlorobenzoate.*

Molecular Geometry and Properties

The optimized geometry of the molecule would reveal the precise bond lengths, bond angles, and dihedral angles. Key molecular properties derived from the calculations are summarized below.

| Property | Calculated Value |

| Total Energy | (Example) -2850.45 Hartrees |

| Dipole Moment | (Example) 2.85 Debye |

| Point Group | C1 |

The significant dipole moment indicates that Methyl 2-(bromomethyl)-4-chlorobenzoate is a polar molecule, which influences its solubility and intermolecular interactions. The C1 point group signifies that the molecule has no elements of symmetry.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

| Orbital | Energy (eV) |

| HOMO | (Example) -6.95 eV |

| LUMO | (Example) -1.20 eV |

| Energy Gap (ΔE) | 5.75 eV |

A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. The distribution of these orbitals is also significant. The HOMO is typically localized over the electron-rich aromatic ring and the halogen atoms, while the LUMO is often centered on the carbonyl group and the antibonding orbitals of the bromomethyl group, indicating these as the primary sites for electron acceptance in a reaction.

Mulliken Atomic Charges

Mulliken analysis partitions the total electron density among the atoms, providing partial atomic charges. These charges highlight the electrophilic and nucleophilic centers within the molecule.

| Atom | Mulliken Charge (a.u.) |

| C (carbonyl) | (Example) +0.65 |

| O (carbonyl) | (Example) -0.50 |

| O (ester) | (Example) -0.45 |

| Cl | (Example) -0.20 |

| C (benzylic, -CH₂Br) | (Example) +0.15 |

| Br | (Example) -0.10 |

The large positive charge on the carbonyl carbon makes it a strong electrophilic site, susceptible to nucleophilic attack. The benzylic carbon also carries a partial positive charge, enhancing its reactivity towards nucleophiles, which is consistent with the known reactivity of benzylic bromides. The electronegative oxygen, chlorine, and bromine atoms all carry negative charges.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more detailed picture of electron delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies their significance.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(2) O (carbonyl) | π(C=O) | (Example) 35.5 |

| LP(3) Cl | σ(C-C aromatic) | (Example) 4.8 |

| π(C=C aromatic) | π*(C=O) | (Example) 18.2 |

The strong interaction between the lone pair (LP) of the carbonyl oxygen and the antibonding π* orbital of the C=O bond indicates significant resonance stabilization. Delocalization of electron density from the chlorine atom and the aromatic π-system into adjacent antibonding orbitals contributes to the overall stability of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

-

Negative Regions (Red/Yellow): These areas of high electron density are located around the most electronegative atoms—the carbonyl oxygen, the ester oxygen, and the chlorine atom. These are the most likely sites for an electrophilic attack.

-

Positive Regions (Blue): These electron-deficient areas are found around the hydrogen atoms of the methyl and bromomethyl groups. The region near the benzylic carbon is also expected to be positive, confirming it as a primary site for nucleophilic substitution reactions.

Computational Workflow Visualization

The following diagram illustrates the typical workflow for a theoretical study on the electronic structure of a molecule like Methyl 2-(bromomethyl)-4-chlorobenzoate.

Caption: Workflow for theoretical electronic structure analysis.

Conclusion

Theoretical studies on Methyl 2-(bromomethyl)-4-chlorobenzoate provide a detailed map of its electronic landscape. The computational analyses, including FMO, Mulliken charges, NBO, and MEP, collectively indicate that the molecule possesses distinct electrophilic and nucleophilic sites that govern its reactivity. The high positive charge on the carbonyl carbon and the reactivity of the bromomethyl group are key features highlighted by these studies. The presence of electron-withdrawing chlorine and ester groups influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution.

This in-depth understanding of the electronic structure is crucial for rationalizing the compound's behavior in chemical reactions and for designing novel synthetic pathways. For drug development professionals, these insights can aid in predicting how the molecule might interact with biological targets, facilitating the design of new therapeutic agents with improved efficacy and specificity.

References

Methodological & Application

Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate via Radical Bromination with N-Bromosuccinimide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate from Methyl 4-chloro-2-methylbenzoate using N-Bromosuccinimide (NBS) as a brominating agent. The reaction proceeds via a free radical mechanism, known as the Wohl-Ziegler bromination, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This method offers high regioselectivity for the benzylic position, avoiding aromatic bromination. This document outlines the reaction setup, execution, work-up, and purification procedures, along with characterization data.

Introduction

Methyl 2-(bromomethyl)-4-chlorobenzoate is a valuable bifunctional molecule used as an intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The presence of a reactive bromomethyl group and a chloro-substituted aromatic ring allows for diverse subsequent chemical transformations. The Wohl-Ziegler reaction is a reliable and selective method for the benzylic bromination of alkyl-substituted aromatic compounds.[1][2][3][4] This method utilizes N-bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of bromine and hydrogen bromide in the reaction mixture, thus minimizing side reactions such as addition to double bonds or aromatic substitution.[3] The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or BPO, upon heating or UV irradiation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Methyl 2-(bromomethyl)-4-chlorobenzoate

| Property | Value |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol |

| Appearance | Solid |

| Purity | >95% |

| ¹H NMR (CDCl₃) | Predicted: ~7.8 (d, 1H), ~7.4 (m, 2H), ~4.9 (s, 2H), ~3.9 (s, 3H) ppm |

| ¹³C NMR (CDCl₃) | Predicted: ~166, ~140, ~135, ~132, ~130, ~128, ~126, ~52, ~30 ppm |

Note: Experimentally obtained NMR data for the target compound was not available in the searched literature. The provided values are predictions based on the analysis of similar compounds.

Experimental Protocol

This protocol is adapted from a similar synthesis of methyl 4-bromo-2-(bromomethyl)benzoate.[5]

Materials:

-

Methyl 4-chloro-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Note: CCl₄ is toxic and ozone-depleting; acetonitrile is a safer alternative[6])

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-chloro-2-methylbenzoate.

-

Add the solvent of choice (e.g., acetonitrile).

-

To this solution, add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the starting material.

-

Add a catalytic amount of the radical initiator, benzoyl peroxide (BPO) or AIBN (approximately 0.05 molar equivalents).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

-

Heat the mixture to reflux (the boiling point of the solvent, typically around 80-85°C for acetonitrile or CCl₄) using a heating mantle.[5]

-

Maintain the reflux with continuous stirring for 2 to 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed and the denser NBS is converted to the less dense succinimide, which will float on the surface of the reaction mixture.[1]

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct. A pad of silica gel can be used for this filtration.[5]

-

Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure Methyl 2-(bromomethyl)-4-chlorobenzoate.

-

Visualizations

Reaction Signaling Pathway

Caption: Radical mechanism of Wohl-Ziegler bromination.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]